5-氨基-1-萘甲酸

描述

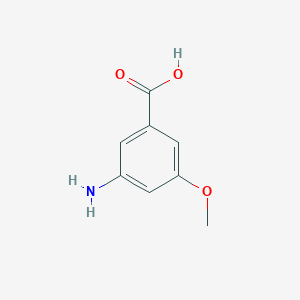

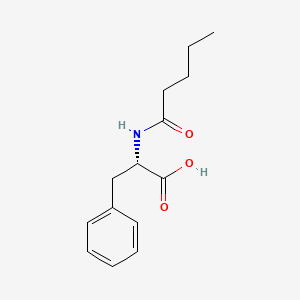

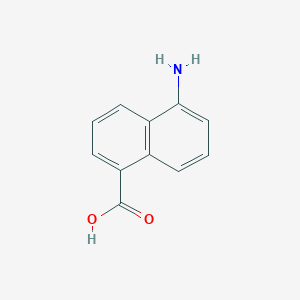

5-Amino-1-naphthoic acid is a chemical compound that serves as a building block for various complex molecules. It is characterized by the presence of an amino group attached to a naphthalene ring structure. This compound is of interest due to its potential applications in creating conducting polymers, pharmaceuticals, and other organic materials.

Synthesis Analysis

The synthesis of derivatives of 5-amino-1-naphthoic acid has been explored in several studies. For instance, poly(5-amino-1-naphthol), a polymer derived from 5-amino-1-naphthoic acid, is synthesized through electropolymerization, which results in a polyaniline-like structure with amine and imine links between naphthalene rings . Another study describes the electrooxidation of 5-amino-1,4-naphthoquinone, a quinone derivative of 5-amino-1-naphthoic acid, leading to the formation of functionalized polymer films . Additionally, N-arylamides of 3-hydroxy-2-naphthoic acid, which are structurally related to 5-amino-1-naphthoic acid, have been synthesized using acylation reactions .

Molecular Structure Analysis

The molecular structure of polymers derived from 5-amino-1-naphthoic acid is confirmed using various spectroscopic techniques. Raman spectroscopy has been used to confirm the structure of poly(5-amino-1-naphthol), revealing the presence of amine and imine groups . Similarly, FT-IR, UV-Vis, and X-ray photoelectron spectroscopy (XPS) have been employed to define the structure of poly(5-amino-1,4-naphthoquinone) .

Chemical Reactions Analysis

The redox properties of poly(5-amino-1-naphthol) have been investigated, showing that some amine units can be reversibly transformed into imine groups upon oxidation . This indicates that compounds derived from 5-amino-1-naphthoic acid can undergo chemical reactions that alter their electronic structure, which is significant for their potential use in electronic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 5-amino-1-naphthoic acid are diverse. For example, N-(ferrocenyl)naphthoyl amino acid esters, which are synthesized by coupling ferrocenyl naphthoic acids to amino acids, exhibit strong anti-proliferative effects in cancer cell lines, indicating their potential as anticancer agents . The influence of substituents on the structures and properties of chiral supramolecular compounds comprising naphthalene derivatives and amino acids has also been studied, revealing that these substituents affect the supramolecular patterns and luminescent properties of the resulting compounds .

科学研究应用

电化学合成和研究

5-氨基-1-萘甲酸已被用于电氧化过程,导致在电极上形成聚合物膜。这些聚合物(5-氨基-1-萘酚)膜在酸性有机和水溶液中显示可逆、明确定义的氧化还原系统,表明它们在电化学应用中的潜力(Pham, Mostefai, Simon, & Lacaze, 1994)。

生物评价作为抗癌剂

在药物化学领域,5-氨基-1-萘甲酸的衍生物,特别是N-(二茂铁基)萘酰氨基酸酯,已被合成并评估其抗癌性能。这些化合物在非小细胞肺癌(NSCLC)和转移性黑色素瘤细胞系中表现出显著的抗增殖效果(Mooney et al., 2010)。

聚合物膜中的离子交换

研究表明,5-氨基-1-萘酚的电聚合导致形成电活性膜,其电活性取决于电聚合过程中使用的对应阴离子的化学性质。这一发现对于理解聚合物材料中的电荷补偿机制具有重要意义(Cintra, Torresi, Louarn, & Torresi, 2004)。

有机化学中的合成和表征

5-氨基-1-萘甲酸已被用于合成各种有机化合物。例如,其衍生物已被合成用于构建蛋白质转向模型的应用(Ernest, Kalvoda, Rihs, & Mutter, 1990)。此外,已描述了单氟和二氟萘甲酸的合成,突显了5-氨基-1-萘甲酸在开发具有生物活性的化合物中的重要性(Tagat et al., 2002)。

聚合物电化学

5-氨基-1-萘甲酸在开发具有防腐蚀潜力的电活性聚合物膜方面具有重要意义。已探讨在各种基底上,如低碳钢上的电沉积这些膜,表明它们在腐蚀环境中的保护能力(Meneguzzi, Ferreira, Pham, Delamar, & Lacaze, 1999)。

安全和危害

作用机制

Target of Action

It’s known that naphthamide derivatives, which are structurally related to 5-amino-1-naphthoic acid, have shown inhibitory activity against monoamine oxidase (mao) and cholinesterase (che) enzymes . These enzymes play crucial roles in neurotransmission, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses.

Mode of Action

Naphthamide derivatives have been found to exhibit a competitive and reversible inhibitory mode of action over human monoamine oxidase . This suggests that these compounds may bind to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity.

Biochemical Pathways

It’s known that naphthoic acids are formed as detoxification/biotransformation by-products during the degradation of certain polycyclic aromatic hydrocarbons . This suggests that 5-Amino-1-naphthoic acid might be involved in similar metabolic pathways.

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound also has a favorable Lipinski’s rule of five profile, suggesting good oral bioavailability .

Result of Action

Given its potential inhibitory activity against mao and che enzymes, it could potentially influence neurotransmission processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of specific electron acceptors, trace metals, and competition for substrates from non-NA-degrading microbes are important drivers in shaping NA-degrading microbial communities . .

属性

IUPAC Name |

5-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKNJPIDCMAIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2N)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540924 | |

| Record name | 5-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-naphthoic acid | |

CAS RN |

32018-88-5 | |

| Record name | 5-Amino-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32018-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。